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Introduction

Octanediamide, also known by its common name suberamide, is a linear aliphatic molecule
featuring a symmetrical structure defined by the presence of two primary amide functional
groups at its termini. Its chemical formula is CsH1sN202, and its structure consists of a six-
carbon methylene chain flanked by two carboxamide groups. This seemingly simple molecule
has garnered significant interest in the scientific community, particularly in the field of drug
development, due to its role as a histone deacetylase (HDAC) inhibitor. The reactivity,
physicochemical properties, and biological activity of octanediamide are fundamentally
dictated by its core functional groups: the two primary amides and the central polymethylene
chain. This technical guide provides a comprehensive overview of these functional groups, their
chemical characteristics, and their implications for the molecule's utility in research and
pharmaceutical applications.

Core Functional Groups
The octanediamide molecule is characterized by two key functional entities:

e Primary Amide Groups (-CONHz): These are the most reactive sites on the molecule and are
responsible for its key chemical and biological properties.
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o Hexyl Chain (-(CHz2)e-): This aliphatic backbone provides structural flexibility and influences
the molecule's lipophilicity and spatial orientation.

The interplay between the hydrophilic, reactive amide groups and the hydrophobic, flexible
alkyl chain governs the overall behavior of octanediamide.

Physicochemical and Spectroscopic Data

A thorough understanding of a molecule's properties begins with its fundamental
physicochemical and spectroscopic data. The following tables summarize the key quantitative
data for octanediamide.

husicochemical :

Property Value Reference

IUPAC Name Octanediamide --INVALID-LINK--

Suberamide, 1,6-
Synonyms ) ) --INVALID-LINK--
Hexanedicarboxamide

CAS Number 3891-73-4 --INVALID-LINK--
Molecular Formula CsH16N202 --INVALID-LINK--
Molecular Weight 172.22 g/mol --INVALID-LINK--
Appearance White crystalline solid --INVALID-LINK--
Melting Point Approximately 120°C --INVALID-LINK--
Boiling Point 467.2°C at 760 mmHg --INVALID-LINK--
Density 1.061 g/cm3 --INVALID-LINK--
Solubility Soluble in water, ethanol, and INVALID-LINK-.
methanol
Polar Surface Area 86.18 A2 --INVALID-LINK--
LogP 1.698 --INVALID-LINK--

Spectroscopic Data
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Spectroscopic analysis is crucial for the structural elucidation and purity assessment of
octanediamide. While experimental spectra for the parent compound are not widely published,
data for its derivatives and general knowledge of amide spectroscopy provide expected
characteristic signals.

Spectroscopy Expected Peaks/Signals

Protons on carbons adjacent to the amide
carbonyls (a-protons) are expected to resonate
around & 2.1-2.3 ppm. Protons on the other

1H NMR )
methylene groups of the alkyl chain would
appear further upfield. The amide protons (-

NHz) would likely appear as a broad singlet.

The carbonyl carbons of the amide groups are

expected to have a chemical shift in the range of
13C NMR P

170-185 ppm. The carbons of the alkyl chain will

appear at higher field strengths.

Characteristic absorptions for the primary amide
groups are expected. These include N-H
stretching vibrations around 3350 and 3180

IR Spectroscopy cm~! (asymmetric and symmetric), a strong
C=0 stretching (Amide | band) at approximately
1650 cm~1, and an N-H bending (Amide Il band)
around 1550 cm~1.[1]

The molecular ion peak [M]* would be expected
M Spect . at m/z = 172. Fragmentation patterns would
ass Spectrometr
P Y likely involve cleavage of the alkyl chain and

loss of the amide groups.

Reactivity of the Amide Functional Groups

The amide groups are the primary sites of chemical reactivity in octanediamide. Key reactions
include:

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b1619163?utm_src=pdf-body
https://www.vulcanchem.com/product/vc3900003
https://www.benchchem.com/product/b1619163?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1619163?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» Hydrolysis: Under acidic or basic conditions, the amide bonds can be hydrolyzed to yield
octanedioic acid (suberic acid) and ammonia.[2] This reaction is fundamental to the
degradation of the molecule.

o Dehydration: Treatment with a strong dehydrating agent can convert the primary amide
groups to nitriles.

» Hofmann Rearrangement: In the presence of a halogen, a strong base, and water, the
primary amide groups can undergo rearrangement to form the corresponding primary
amines with one less carbon atom in the chain.

e Hydrogen Bonding: The amide groups are excellent hydrogen bond donors (N-H) and
acceptors (C=0). This property is crucial for its interaction with biological targets, such as the
active site of histone deacetylases, and for its crystal packing in the solid state.[3]

Role in Drug Development: Histone Deacetylase
Inhibition

Octanediamide is recognized as an inhibitor of histone deacetylases (HDACSs), a class of
enzymes that play a critical role in the epigenetic regulation of gene expression.[2] By removing

acetyl groups from lysine residues on histone proteins, HDACs promote chromatin
condensation and transcriptional repression.

The inhibitory activity of octanediamide is attributed to the ability of its functional groups to
interact with the active site of HDAC enzymes. The long aliphatic chain allows the molecule to
access the hydrophobic channel of the enzyme's active site, while one of the amide groups can
chelate the zinc ion that is essential for the catalytic activity of most HDACSs.

Signaling Pathway

The inhibition of HDACs by octanediamide leads to an increase in histone acetylation, which
in turn results in a more relaxed chromatin structure. This "open" chromatin is more accessible
to transcription factors, leading to the expression of genes that may have been silenced. This
mechanism is particularly relevant in cancer therapy, where the reactivation of tumor
suppressor genes can lead to cell cycle arrest and apoptosis.
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Below is a diagram illustrating the simplified signaling pathway of HDAC inhibition by
octanediamide.
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Caption: Simplified signaling pathway of HDAC inhibition by Octanediamide.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and analysis of octanediamide
in a research setting.

Synthesis of Octanediamide

One common laboratory-scale synthesis involves the direct amidation of octanedioic acid
(suberic acid).

Protocol: Synthesis from Octanedioic Acid

¢ Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add octanedioic
acid and an excess of thionyl chloride.

e Acid Chloride Formation: Gently reflux the mixture for 1-2 hours to convert the carboxylic
acid groups to acyl chlorides. The reaction is complete when the evolution of HCl and SOz
gases ceases.
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o Removal of Excess Thionyl Chloride: Remove the excess thionyl chloride by distillation
under reduced pressure.

» Amidation: Cool the resulting suberoyl chloride in an ice bath. Slowly add a concentrated
agueous solution of ammonia with vigorous stirring. A white precipitate of octanediamide
will form.

« |solation and Purification: Collect the crude product by vacuum filtration and wash it with cold
water to remove ammonium chloride. Recrystallize the solid from hot water or an
ethanol/water mixture to obtain pure octanediamide.

o Characterization: Confirm the identity and purity of the product using techniques such as
melting point determination, NMR, and IR spectroscopy.

Below is a workflow diagram for the synthesis of octanediamide.
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Caption: Experimental workflow for the synthesis of Octanediamide.
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Conclusion

The key functional groups of octanediamide, the two primary amides and the central alkyl
chain, bestow upon it a uniqgue combination of properties that make it a valuable molecule in
both materials science and pharmacology. Its ability to act as a histone deacetylase inhibitor, a
function directly mediated by its amide groups, underscores the importance of understanding
the chemistry of this functional group in the context of drug design and development. The data
and protocols presented in this guide offer a foundational resource for researchers and
scientists working with this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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